5-Phenyl-2,3'-bipyridine

Vue d'ensemble

Description

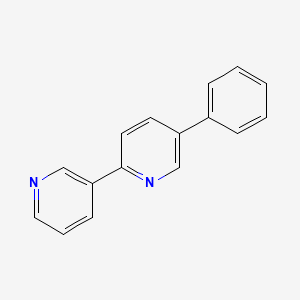

5-Phenyl-2,3’-bipyridine is a heterocyclic organic compound that consists of two pyridine rings connected by a phenyl group. This compound is part of the bipyridine family, which is known for its versatile applications in various fields such as coordination chemistry, materials science, and pharmaceuticals. The unique structure of 5-Phenyl-2,3’-bipyridine allows it to act as a ligand, forming complexes with various metal ions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-2,3’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of pyridine with a halogenated pyridine in the presence of a palladium catalyst . Another method is the Stille coupling, which uses an organotin compound instead of a boronic acid . These reactions are usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of 5-Phenyl-2,3’-bipyridine may involve large-scale coupling reactions using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and minimizing by-products .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Phenyl-2,3’-bipyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form N-oxides, which can further react to form more complex structures.

Reduction: Reduction reactions can convert 5-Phenyl-2,3’-bipyridine to its corresponding dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Applications De Recherche Scientifique

Ligand Properties and Coordination Chemistry

5-Phenyl-2,3'-bipyridine is known for its ability to coordinate with transition metals, forming stable complexes that exhibit diverse properties. The compound acts as a bidentate ligand due to the presence of nitrogen atoms in its structure, allowing it to bind effectively to metal centers.

Table 1: Common Metal Complexes of this compound

| Metal Ion | Complex Type | Notable Properties |

|---|---|---|

| Cu(II) | [Cu(Phbpy)(H2O)2] | Catalytic activity in oxidation reactions |

| Ni(II) | [Ni(Phbpy)Cl2] | High stability and solubility |

| Co(II) | [Co(Phbpy)(NO3)] | Antimicrobial properties |

These complexes have been utilized in various catalytic processes, including oxidation reactions and C–H activation, demonstrating the versatility of this compound as a ligand .

Catalytic Applications

The catalytic potential of this compound has been extensively studied. Its complexes with transition metals have shown efficacy in several organic transformations.

Case Study: C–H Activation

In a study focusing on the C–H activation of aromatic compounds, complexes formed with this compound were found to facilitate the cyclonickelation process effectively. The reaction conditions were optimized to achieve high yields of the desired products .

Key Findings:

- The reaction demonstrated a yield improvement when using dry solvents compared to protic solvents.

- Spectroscopic methods confirmed the successful formation of nickel complexes with high stability.

Antimicrobial Activity

Research has indicated that metal complexes of this compound exhibit significant antimicrobial properties. These complexes have been tested against various bacterial strains.

Table 2: Antimicrobial Activity of Metal Complexes

| Complex Type | Bacterial Strain Tested | Zone of Inhibition (mm) |

|---|---|---|

| [Cu(Phbpy)(H2O)2] | E. coli | 15 |

| [Co(Phbpy)(NO3)] | S. aureus | 18 |

| [Ni(Phbpy)Cl2] | Pseudomonas aeruginosa | 12 |

These findings highlight the potential use of these complexes in developing new antimicrobial agents .

Material Science Applications

Beyond catalysis and biological applications, this compound has shown promise in material science. Its derivatives are utilized in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials.

Case Study: OLED Performance

A recent study evaluated the performance of OLEDs incorporating this compound derivatives as emissive layers. The results indicated improved efficiency and brightness compared to traditional materials used in OLED fabrication .

Performance Metrics:

- Maximum luminance: 20,000 cd/m²

- External quantum efficiency: 15%

Mécanisme D'action

The mechanism of action of 5-Phenyl-2,3’-bipyridine largely depends on its role as a ligand. When it forms complexes with metal ions, it can influence the electronic properties of the metal center, thereby affecting the reactivity and stability of the complex . The molecular targets and pathways involved vary depending on the specific application. For example, in catalysis, the compound may facilitate electron transfer processes, while in biological systems, it may interact with specific proteins or DNA .

Comparaison Avec Des Composés Similaires

2,2’-Bipyridine: Known for its strong chelating ability and use in coordination chemistry.

4,4’-Bipyridine: Used in the synthesis of coordination polymers and metal-organic frameworks.

5-Phenyl-2,2’-bipyridine: Similar to 5-Phenyl-2,3’-bipyridine but with different substitution patterns, leading to variations in reactivity and applications.

Uniqueness: 5-Phenyl-2,3’-bipyridine is unique due to its specific substitution pattern, which can influence its electronic properties and reactivity. This makes it particularly useful in applications where precise control over these properties is required, such as in the design of catalysts and materials with specific photophysical characteristics .

Activité Biologique

5-Phenyl-2,3'-bipyridine is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

1. Chemical Structure and Synthesis

This compound is a bipyridine derivative characterized by the presence of a phenyl group at the 5-position of the bipyridine core. Its synthesis typically involves methods such as Suzuki coupling, which allows for the introduction of various substituents on the bipyridine framework. Recent advancements have improved the efficiency and yield of these synthetic routes, enabling the exploration of various analogs with modified biological properties .

2. Biological Activity Overview

The biological activity of this compound primarily revolves around its interaction with nicotinic acetylcholine receptors (nAChRs) and its potential as an antimicrobial agent.

2.1 Nicotinic Acetylcholine Receptor Antagonism

Research indicates that certain derivatives of bipyridine, including those related to this compound, exhibit selective antagonistic activity against nAChRs. For instance, one study identified a related compound that demonstrated high selectivity for the α3β4 nAChR subtype with an inhibition constant (K_i) of 123 nM . This selectivity suggests potential applications in treating nicotine addiction or neurological disorders where modulation of nAChRs is beneficial.

2.2 Antimicrobial Properties

In addition to its role in receptor modulation, this compound has shown promise as an antimicrobial agent. Studies have evaluated various complexes formed with metal ions and bipyridine derivatives against pathogenic bacteria and fungi. For example, a complex involving cadmium and bipyridine demonstrated significant antimicrobial activity through mechanisms that disrupt microbial cell membranes .

3.1 Case Study: Antagonist Development

A notable case study involved the design and synthesis of 5'-phenyl-1,2,5,6-tetrahydro-3,3'-bipyridines as selective antagonists for nAChRs. The study highlighted the structure-activity relationship (SAR) that guided modifications leading to increased potency and selectivity for specific receptor subtypes . The findings suggest that further exploration of structural variations could yield even more effective antagonists.

3.2 Case Study: Antimicrobial Evaluation

Another research effort focused on evaluating the antimicrobial efficacy of metal-bipyridine complexes against various strains using disk diffusion methods. The results indicated that certain complexes exhibited higher antimicrobial potency compared to their parent ligands, suggesting that metal coordination enhances biological activity .

4. Data Tables

The following tables summarize key findings related to the biological activity of this compound and its derivatives.

| Compound Name | Activity Type | K_i (nM) | Selectivity |

|---|---|---|---|

| 5'-phenyl-1,2,5,6-tetrahydro-3,3'-bipyridine | nAChR Antagonist | 123 | α3β4 over α4β2 & α7 |

| Cadmium complex with bipyridine | Antimicrobial | N/A | Effective against E. coli & S. aureus |

5.

The biological activity of this compound is multifaceted, with promising applications in pharmacology as a selective antagonist for nAChRs and as an antimicrobial agent through metal coordination strategies. Ongoing research into its derivatives continues to reveal new insights into their mechanisms of action and potential therapeutic uses.

Further studies are warranted to explore additional modifications to enhance efficacy and specificity for targeted applications in treating various diseases. The integration of computational modeling alongside experimental approaches could also provide deeper insights into structure-function relationships within this class of compounds.

Propriétés

IUPAC Name |

5-phenyl-2-pyridin-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c1-2-5-13(6-3-1)14-8-9-16(18-12-14)15-7-4-10-17-11-15/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDLRCXFTSQZNGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C=C2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70467626 | |

| Record name | 5-PHENYL-2,3'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340026-73-5 | |

| Record name | 5-PHENYL-2,3'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70467626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.